molecular formula C7H5BrN2S B8569227 7-bromo-1,2-benzothiazol-5-amine

7-bromo-1,2-benzothiazol-5-amine

Cat. No. B8569227
M. Wt: 229.10 g/mol
InChI Key: RXGUMHDQAJOYQP-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of 7-bromo-5-nitro-benzo[d]isothiazole (1.0 g, 3.9 mmol) and iron powder (1.0 g, 19 mmol) in ethanol (40 mL) was heated to reflux with vigorous stirring. An aqueous 0.1 N hydrochloric acid (10 mL, 1 mmol) solution was added and the reaction continued until TLC showed no starting material. The reaction mixture was cooled to RT and filtered. The filtrate was concentrated and aqueous sodium carbonate was added to the residue until it became basic. This mixture was filtered through Celite, washing with ethyl acetate. The organic layer was separated, washed with water, dried over anhydrous sodium sulfate and concentrated to give 500 mg (56%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.8 (s, 1H), 7.2 (s, 1H), 7.1 (s, 1H), 3.82 (br. s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[S:9][N:8]=[CH:7][C:6]=2[CH:5]=[C:4]([N+:11]([O-])=O)[CH:3]=1.Cl>C(O)C.[Fe]>[Br:1][C:2]1[C:10]2[S:9][N:8]=[CH:7][C:6]=2[CH:5]=[C:4]([NH2:11])[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=CC=2C=NSC21)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with vigorous stirring
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
aqueous sodium carbonate was added to the residue until it
FILTRATION
Type
FILTRATION
Details
This mixture was filtered through Celite
WASH
Type
WASH
Details
washing with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=2C=NSC21)N
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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